4,5-Dichloro-1H-pyrazole-3-carboxylic acid
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Overview
Description
4,5-Dichloro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C4H2Cl2N2O2 It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms
Mechanism of Action
Target of Action
Similar compounds such as imidazole derivatives are known to bind with high affinity to multiple receptors , suggesting that 4,5-Dichloro-1H-pyrazole-3-carboxylic acid may also interact with various biological targets.
Mode of Action
Related compounds such as 3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxylic acid are known to inhibit succinate dehydrogenase, a complex in the mitochondrial respiration chain . This suggests that this compound might also interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
The inhibition of succinate dehydrogenase by related compounds suggests that it might affect the mitochondrial respiration chain , leading to downstream effects on energy production and other cellular processes.
Result of Action
The inhibition of succinate dehydrogenase by related compounds suggests that it might lead to changes in energy production and other cellular processes .
Biochemical Analysis
Biochemical Properties
4,5-Dichloro-1H-pyrazole-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been found to interact with several enzymes, including hydrolases and oxidoreductases. The nature of these interactions often involves the inhibition or activation of enzyme activity, depending on the specific enzyme and the context of the reaction. For instance, this compound can act as an inhibitor of certain hydrolases, thereby modulating the hydrolysis of specific substrates .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways by modulating the activity of key signaling molecules, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities. For example, this compound can inhibit the activity of certain hydrolases by binding to their active sites and preventing substrate access. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These temporal effects are important considerations for researchers using this compound in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can modulate enzyme activities and cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels. These findings highlight the importance of careful dosage control in experimental studies involving this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, allowing it to reach various cellular compartments. Once inside the cell, this compound can bind to specific proteins, influencing its localization and accumulation within different cellular regions. These transport and distribution mechanisms are essential for the compound’s biological activity and its effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,5-dichloro-1H-pyrazole with carbon dioxide in the presence of a base. This reaction can be carried out under mild conditions, often using solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert it into different pyrazole derivatives with altered functional groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyrazoles .
Scientific Research Applications
4,5-Dichloro-1H-pyrazole-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1H-pyrazole-3-carboxylic acid
- 5-Chloro-1H-pyrazole-3-carboxylic acid
- 1H-Pyrazole-3-carboxylic acid
Uniqueness
4,5-Dichloro-1H-pyrazole-3-carboxylic acid is unique due to the presence of two chlorine atoms at the 4 and 5 positions of the pyrazole ring. This structural feature imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives .
Properties
IUPAC Name |
4,5-dichloro-1H-pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2O2/c5-1-2(4(9)10)7-8-3(1)6/h(H,7,8)(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSVXZSMMGPUJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NN=C1C(=O)O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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